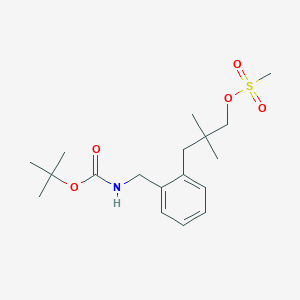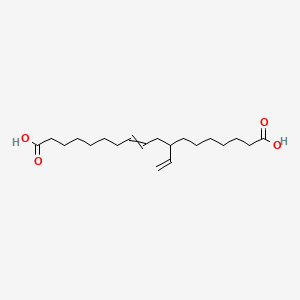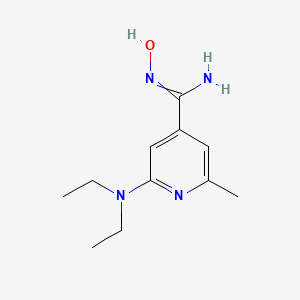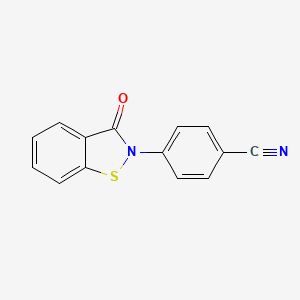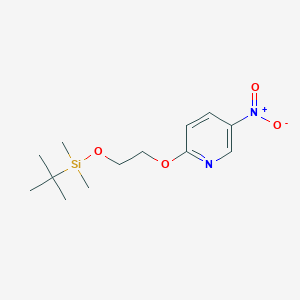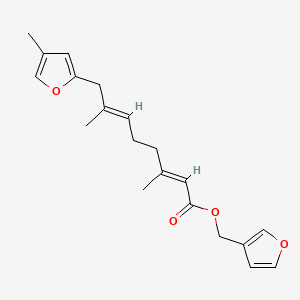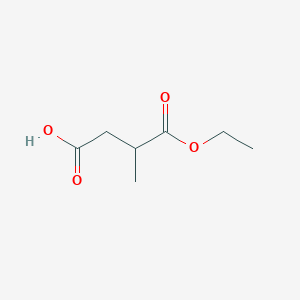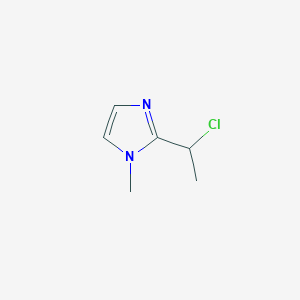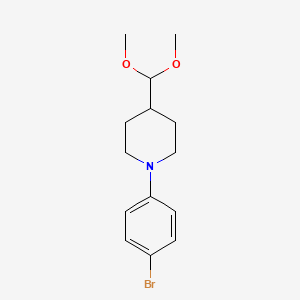
1-(4-Bromophenyl)-4-(dimethoxymethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-4-(dimethoxymethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of a bromophenyl group and a dimethoxymethyl group attached to the piperidine ring makes this compound unique and of interest in various fields of research.
Métodos De Preparación
The synthesis of 1-(4-Bromophenyl)-4-(dimethoxymethyl)piperidine typically involves several steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-bromobenzaldehyde with piperidine in the presence of a reducing agent to form the intermediate 1-(4-bromophenyl)piperidine. This intermediate is then reacted with formaldehyde and methanol under acidic conditions to introduce the dimethoxymethyl group, yielding the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(4-Bromophenyl)-4-(dimethoxymethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form substituted derivatives.
Hydrolysis: The dimethoxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding aldehyde or alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Bromophenyl)-4-(dimethoxymethyl)piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a precursor for drug development.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromophenyl)-4-(dimethoxymethyl)piperidine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. The dimethoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various physiological responses.
Comparación Con Compuestos Similares
1-(4-Bromophenyl)-4-(dimethoxymethyl)piperidine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-4-(dimethoxymethyl)piperidine: Similar structure but with a chlorine atom instead of a bromine atom, leading to different reactivity and biological activity.
1-(4-Bromophenyl)-4-(methoxymethyl)piperidine:
1-(4-Bromophenyl)piperidine: Lacks the dimethoxymethyl group, making it less complex and with different reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H20BrNO2 |
|---|---|
Peso molecular |
314.22 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-4-(dimethoxymethyl)piperidine |
InChI |
InChI=1S/C14H20BrNO2/c1-17-14(18-2)11-7-9-16(10-8-11)13-5-3-12(15)4-6-13/h3-6,11,14H,7-10H2,1-2H3 |
Clave InChI |
DSTXKGWPDOBQDY-UHFFFAOYSA-N |
SMILES canónico |
COC(C1CCN(CC1)C2=CC=C(C=C2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


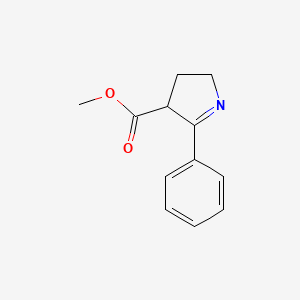

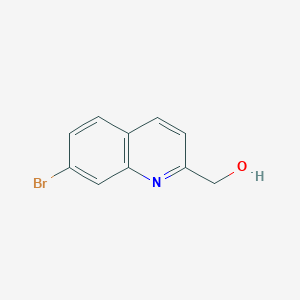
![1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate](/img/structure/B13973616.png)
